![molecular formula C14H15N3O4S2 B2682697 3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid CAS No. 944895-07-2](/img/structure/B2682697.png)

3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

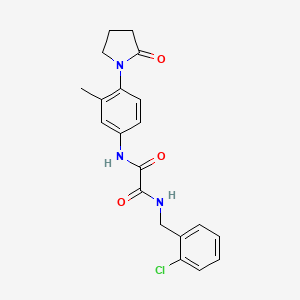

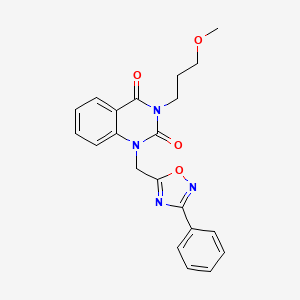

3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid (3-PTSC) is a novel sulfur-containing carboxylic acid that has recently been developed and studied for its potential applications in scientific research. 3-PTSC is an important precursor for the synthesis of other sulfur-containing compounds, and has been studied for its potential applications in biochemical and physiological research.

Applications De Recherche Scientifique

Photovoltaic Studies

Dicopper(I) Complexes Incorporating Acetylide-Functionalized Pyridinyl-Based Ligands : Research involving heteroaryl incorporated acetylide-functionalized pyridinyl ligands, which includes derivatives similar in structure to the specified compound, focuses on their application in dye-sensitized solar cells (DSSCs). The study highlights the synthesis, structural characterization, and preliminary photovoltaic results, indicating moderate power conversion efficiency in DSSCs. This application underscores the potential of such compounds in renewable energy technologies (Jayapal et al., 2018).

Antimicrobial and Antitumor Agents

Synthesis of Thiophene and N-substituted Thieno[3,2-d] Pyrimidine Derivatives : Another study explores the synthesis of compounds incorporating thiophene and benzene-sulfonamide functionalities, similar to the target compound, for potential antitumor and antibacterial applications. The research demonstrated that some synthesized compounds exhibited higher activity against human tumor cell lines and bacteria, highlighting their potential in medicinal chemistry (Hafez et al., 2017).

Catalytic Applications

N-sulfonic Acid Pyridinium-4-carboxylic Acid Chloride as a Catalyst : This research emphasizes the use of a novel catalyst for the condensation reaction of aldehydes with thiobarbituric acid and ammonium acetate. The study's focus on a catalyst that shares a structural motif with the requested compound points to the versatility of such chemicals in facilitating various chemical reactions, enhancing the efficiency of synthetic processes (Moosavi‐Zare & Afshar-Hezarkhani, 2020).

Antioxidant Activities

Design, Synthesis, Biological Evaluation, 2D-QSAR Modeling, and Molecular Docking Studies of Novel 1H-3-Indolyl Derivatives : This research introduces novel indole-based heterocycles for investigating their antioxidant activities. Incorporating thiophene and pyridine, similar to the compound , these studies reveal the potential of such derivatives in inhibiting reactive oxygen species (ROS), offering insights into their role in medicinal chemistry and drug design (Aziz et al., 2021).

Mécanisme D'action

Target of Action

Similar compounds have been known to target gata family proteins .

Mode of Action

It’s worth noting that compounds with similar structures have been reported to inhibit the dna-binding activity of gata3 and other members of the gata family .

Biochemical Pathways

Similar compounds have been known to suppress th2 cell differentiation and inhibit the expression and production of th2 cytokines .

Result of Action

Similar compounds have been known to significantly suppress th2 cell differentiation without impairing th1 cell differentiation .

Propriétés

IUPAC Name |

3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4S2/c18-14(19)13-11(4-10-22-13)23(20,21)17-8-6-16(7-9-17)12-3-1-2-5-15-12/h1-5,10H,6-9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZAIVGFJKFDJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=C(SC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2682623.png)

![Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2682624.png)

![2-Chloro-N-[(1R,3S)-3-(pyrrolidine-1-carbonyl)cyclopentyl]propanamide](/img/structure/B2682626.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-4-isopropoxybenzamide](/img/structure/B2682629.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2682634.png)

![[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2682635.png)